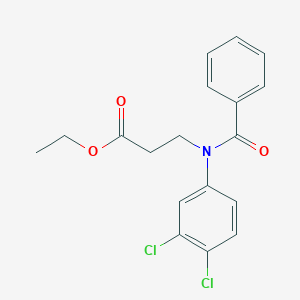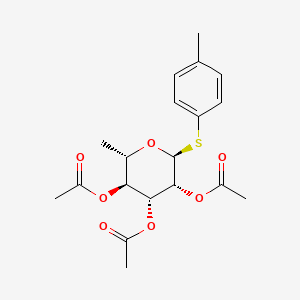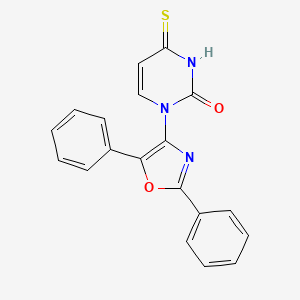
ethyl 3-(N-(3,4-dichlorophenyl)benzamido)propanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzoylprop-ethyl is a synthetic herbicide that was primarily used for the selective control of wild oats in various field crops such as wheat, barley, beans, cotton, oilseed rape, and culinary mustard . It belongs to the dichloroaniline propionate family and functions by inhibiting lipid biosynthesis . Despite its effectiveness, it is now considered obsolete and is no longer approved for use in many countries .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Benzoylprop-ethyl can be synthesized through the esterification of N-benzoyl-N-(3,4-dichlorophenyl)-DL-alanine with ethanol. The reaction typically involves the use of a catalyst such as sulfuric acid to facilitate the esterification process .
Industrial Production Methods: Industrial production of Benzoylprop-ethyl involves large-scale esterification reactions under controlled conditions to ensure high yield and purity. The process includes the purification of the final product through recrystallization or distillation to remove any impurities .
Types of Reactions:
Oxidation: Benzoylprop-ethyl can undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can convert Benzoylprop-ethyl into its corresponding amine derivatives.
Substitution: The compound can participate in substitution reactions, particularly nucleophilic aromatic substitution, due to the presence of chlorine atoms on the aromatic ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like hydroxide ions or amines can be used under basic conditions.
Major Products Formed:
Oxidation: Oxidized derivatives of Benzoylprop-ethyl.
Reduction: Amine derivatives.
Substitution: Substituted aromatic compounds with various functional groups replacing the chlorine atoms.
Aplicaciones Científicas De Investigación
Benzoylprop-ethyl has been used in various scientific research applications, including:
Chemistry: As a reference material for the quantification of analytes in chromatography techniques.
Biology: Studying the effects of herbicides on plant physiology and metabolism.
Medicine: Investigating potential analogs for pharmaceutical applications.
Mecanismo De Acción
Benzoylprop-ethyl exerts its herbicidal effects by inhibiting lipid biosynthesis in plants. This inhibition disrupts the formation of essential lipids required for cell membrane integrity and function, leading to the death of the target plants . The molecular targets involved in this process include enzymes responsible for lipid biosynthesis, such as acetyl-CoA carboxylase .
Comparación Con Compuestos Similares
- Ethyl 2-(N-benzoyl-3,4-dichloroanilino)propionate
- Ethyl 2-[benzoyl(3,4-dichlorophenyl)amino]propionate
- Ethyl 2-[N-(3,4-dichlorophenyl)benzamido]propionate
Comparison: Benzoylprop-ethyl is unique due to its specific mode of action and its effectiveness in controlling wild oats. Compared to other similar compounds, it has a distinct chemical structure that allows for selective herbicidal activity. its low aqueous solubility and potential environmental impact have led to its obsolescence .
Propiedades
Fórmula molecular |
C18H17Cl2NO3 |
|---|---|
Peso molecular |
366.2 g/mol |
Nombre IUPAC |
ethyl 3-(N-benzoyl-3,4-dichloroanilino)propanoate |
InChI |
InChI=1S/C18H17Cl2NO3/c1-2-24-17(22)10-11-21(14-8-9-15(19)16(20)12-14)18(23)13-6-4-3-5-7-13/h3-9,12H,2,10-11H2,1H3 |
Clave InChI |
NHWFXKLJVWHVKH-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)CCN(C1=CC(=C(C=C1)Cl)Cl)C(=O)C2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![16-Dioxooxacyclohexadeca-4,6-dien-3-yl]methyl 6-deoxy-2](/img/structure/B14111394.png)
![N-[3-(2-amino-1H-imidazol-5-yl)propyl]-7,9-dibromo-6-hydroxy-8-methoxy-1-oxa-2-azaspiro[4.5]deca-2,7,9-triene-3-carboxamide](/img/structure/B14111398.png)

![1-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-3-[2-(thiophen-2-yl)ethyl]thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14111410.png)
![5-[2-(3,4-dimethoxyphenyl)ethyl]-3-(2-hydroxy-3,5-dimethylphenyl)-4-phenyl-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one](/img/structure/B14111411.png)
![N-[2-(1,3-benzodioxol-5-yl)ethyl]-2-(3,4-dimethoxyphenyl)acetamide](/img/structure/B14111425.png)
![1-benzyl-3-phenylthieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14111426.png)


![2-(2,4-dioxo-3-(p-tolyl)-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-(o-tolyl)acetamide](/img/structure/B14111434.png)
![2-[1-(4-Fluoro-benzyl)-1H-imidazole-4-yl]ethylamine](/img/structure/B14111447.png)



